molecular formula C10H10ClN B3345902 5-Chloro-1-ethyl-1H-indole CAS No. 112194-57-7

5-Chloro-1-ethyl-1H-indole

Cat. No.: B3345902
CAS No.: 112194-57-7
M. Wt: 179.64 g/mol
InChI Key: RXECDNSWOFHZKW-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-1H-indole is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are known for their presence in a variety of natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethyl-1H-indole can be achieved through several methods. One common approach involves the reaction of 5-chloroindole with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Another method involves the use of ethyl bromide instead of ethyl iodide, following similar reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions due to the electron-rich nature of the ring. Common electrophiles include halogens, nitro groups, and sulfonyl groups.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine, nitric acid, or sulfonyl chlorides are used under acidic or neutral conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

    Electrophilic Substitution: Products include 5-chloro-1-ethyl-2-bromoindole, 5-chloro-1-ethyl-3-nitroindole, and 5-chloro-1-ethyl-2-sulfonylindole.

    Oxidation: Products include 5-chloro-1-ethylindole-2-carboxylic acid.

    Reduction: Products include 5-chloro-1-ethylindoline.

Scientific Research Applications

5-Chloro-1-ethyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can interact with biological receptors, enzymes, and proteins, leading to modulation of their activity. The chlorine and ethyl substituents may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloroindole: Lacks the ethyl group, making it less lipophilic and potentially less bioavailable.

    1-Ethylindole: Lacks the chlorine atom, which may reduce its reactivity and biological activity.

    5-Bromo-1-ethyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, which may alter its chemical and biological properties.

Uniqueness

5-Chloro-1-ethyl-1H-indole is unique due to the presence of both chlorine and ethyl substituents, which enhance its chemical reactivity and potential biological activities. The combination of these substituents makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-1-ethylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXECDNSWOFHZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591524
Record name 5-Chloro-1-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112194-57-7
Record name 5-Chloro-1-ethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In benzene (10 ml), 5-chloroindole (1.52 g) was dissolved, followed by the addition of a 50% aqueous solution of sodium hydroxide (10 ml), tetrabutylammonium bromide (161 mg) and bromoethane (1.64 g). The resulting mixture was stirred at room temperature for 40 hours. After the addition of a saturated aqueous solution of ammonium chloride to the reaction mixture, water and dichloromethane were added to separate the organic layer. After the organic layer was dried over anhydrous sodium sulfate, the residue obtained by distilling off the solvent under reduced pressure was purified by chromatography on a silica gel column (ethyl acetate:hexane 1:20), whereby the title compound (1.68 g, 93%) was obtained as colorless crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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